molecular formula C12H17N3O B565682 Cimaterol-d7 CAS No. 1228182-44-2

Cimaterol-d7

Cat. No.: B565682
CAS No.: 1228182-44-2
M. Wt: 226.33 g/mol
InChI Key: BUXRLJCGHZZYNE-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimaterol-d7 is a deuterium-labeled analog of the β-adrenergic agonist Cimaterol (C₁₂H₁₇N₃O; average mass 219.288 g/mol) . It is chemically designated as 2-Amino-5-(1-hydroxy-2-isopropyl-d7-aminoethyl)benzonitrile, with seven deuterium atoms replacing hydrogens in the isopropyl group of the parent compound . Its CAS number is 1228182-44-2, and it is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying β-agonist residues in food and biological matrices .

Properties

IUPAC Name

2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRLJCGHZZYNE-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746842
Record name 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-44-2
Record name 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-44-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Deuterium Exchange on Pre-Formed Cimaterol

A common approach for synthesizing deuterated compounds involves post-synthetic hydrogen-deuterium (H-D) exchange. For this compound, this method targets the isopropylamine moiety, where seven hydrogen atoms are replaced with deuterium. The process typically employs alkaline deuterium oxide (D2_2O) under reflux conditions, leveraging base-catalyzed exchange at β-hydrogen positions adjacent to the amine group.

Key Steps :

  • Base-Catalyzed Exchange : Cimaterol is dissolved in D2_2O containing anhydrous sodium carbonate (Na2_2CO3_3) and heated to 80–100°C for 24–72 hours. The alkaline environment facilitates deprotonation of the isopropylamine group, enabling sequential H-D exchange.

  • Isotopic Enrichment : Repeated exchanges with fresh D2_2O enhance deuterium incorporation. For example, three cycles raise the isotopic purity from ~70% to >90%.

  • Purification : The product is isolated via lyophilization and purified using reverse-phase chromatography to remove residual non-deuterated species.

Limitations :

  • Incomplete exchange may occur at sterically hindered positions, necessitating rigorous QC.

  • Prolonged heating risks decomposition of the benzonitrile group.

Synthesis Using Deuterated Starting Materials

A more efficient route involves incorporating deuterium during the synthesis of cimaterol itself, using deuterated reagents. This method ensures higher isotopic purity and avoids post-synthetic exchange challenges.

Stepwise Synthesis :

  • Deuterated Isopropylamine Preparation :
    Isopropylamine-d7_{7} is synthesized via catalytic deuteration of acetone-d6_6 (CD3_3COCD3_3) using deuterium gas (D2_2) and Raney nickel. The resulting (CD3_3)2_2CDNH2_2 serves as the deuterated amine precursor.

  • Condensation Reaction :
    The benzaldehyde derivative (2-amino-5-formylbenzonitrile) reacts with deuterated isopropylamine in ethanol under reflux, forming the imine intermediate.

  • Reductive Amination :
    Sodium borohydride (NaBH4_4) reduces the imine to the secondary amine, yielding this compound.

Reaction Scheme :

2-Amino-5-formylbenzonitrile+(CD3)2CDNH2EtOH, \DeltaImine intermediateNaBH4This compound\text{2-Amino-5-formylbenzonitrile} + (\text{CD}3)2\text{CDNH}2 \xrightarrow{\text{EtOH, \Delta}} \text{Imine intermediate} \xrightarrow{\text{NaBH}4} \text{this compound}

Advantages :

  • Avoids incomplete deuteration issues.

  • Higher batch-to-batch consistency.

Optimization of Deuterium Incorporation

Solvent and Catalyst Selection

Deuterium exchange efficiency depends on solvent polarity and catalyst activity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while sodium carbonate outperforms weaker bases like potassium carbonate.

Optimized Conditions :

ParameterOptimal Value
SolventD2_2O/DMF (1:1)
CatalystNa2_2CO3_3
Temperature90°C
Reaction Time48 hours

Analytical Validation

Isotopic purity is verified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters for this compound analysis include:

LC-MS/MS Parameters :

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
This compound227209, 16712, 10

Deuterium enrichment is quantified by comparing the molecular ion cluster (M, M+1, ..., M+7) to theoretical distributions .

Chemical Reactions Analysis

Types of Reactions

Cimaterol-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anabolic Effects in Muscle Tissue
    • Cimaterol-d7 has been shown to promote muscle hypertrophy in animal models. Studies indicate that administration leads to significant increases in protein gains in skeletal muscles such as the gastrocnemius and plantaris while decreasing fat accumulation across tissues .
  • Research on Myogenic Differentiation
    • Research has demonstrated that β-agonists like cimaterol can inhibit myotube formation during muscle differentiation processes. This effect was observed through histological analysis and protein expression studies, where treated cells showed a decrease in myotube formation compared to controls .
  • Use in Veterinary Medicine
    • In veterinary settings, this compound is utilized to enhance growth rates in livestock, particularly pigs and cattle. Its anabolic properties make it a valuable tool for improving feed efficiency and muscle mass .

Analytical Applications

This compound is also significant in analytical chemistry, particularly for the detection of β-agonists in biological samples.

Data Table: Analytical Methods for this compound Detection

MethodologySample TypeDetection TechniqueReference
Ultra-Performance Liquid Chromatography (UPLC)Muscle tissues (e.g., swine)Mass Spectrometry (MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS)Bovine retinaMass Spectrometry
Solid-Phase Extraction (SPE)Various biological matricesCoupled with UPLC or GC-MS

Case Studies and Research Findings

  • Muscle Hypertrophy Studies
    • A study published in the Journal of Animal Science examined the chronic effects of cimaterol on skeletal muscle. It was found that long-term administration resulted in increased muscle mass without significant fat gain, highlighting its efficacy as an anabolic agent .
  • Multiresidue Analysis Techniques
    • Recent advancements have focused on developing multi-residue analytical methods for detecting this compound alongside other β-agonists in food products. A method utilizing UPLC coupled with tandem mass spectrometry was established, allowing for simultaneous detection in swine muscle samples .
  • Impact on Myogenic Factors
    • Research indicated that this compound treatment altered the expression levels of key myogenic factors such as MyoD and α-actinin 2 during differentiation stages. These findings suggest potential implications for understanding muscle development and the role of β-agonists in modulating these processes .

Mechanism of Action

Cimaterol-d7, like Cimaterol, acts as a β-adrenergic receptor agonist. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including increased heart rate, bronchodilation, and lipolysis. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a distinct mass for analytical purposes.

Comparison with Similar Compounds

Comparison with Similar Deuterated β-Agonists

Structural and Chemical Properties

Cimaterol-d7 and its analogs share structural similarities as β-adrenergic agonists but differ in deuterium substitution patterns and functional groups. Key comparisons include:

Table 1: Structural and Chemical Comparison
Compound Parent Structure Deuterium Substitution Molecular Formula CAS Number Precursor Ion ([M+H]⁺) Product Ion (MS/MS)
This compound Benzonitrile + aminoethyl side Isopropyl group (7D) C₁₂H₁₀D₇N₃O 1228182-44-2 227.3 161.1
Clenbuterol-d9 Chlorophenyl + tert-butyl amine tert-Butyl group (9D) C₁₂H₄D₉Cl₂N₂O 129138-58-5 286.1 204.1
Ractopamine-d6 Phenolic ether + ethylamine Ethyl group (6D) C₁₈H₂₃D₆NO₂ 1276197-17-1 308.2 168.1
Salbutamol-d3 Saligenin + tert-butyl amine tert-Butyl group (3D) C₁₃H₁₅D₃N₂O₂ 1219798-60-3 243.1 151.0
Zilpaterol-d7 Benzoxazine + ethylamine Ethyl and methyl groups (7D) C₁₄H₁₃D₇N₂O 1217818-36-4 264.2 143.1

Data sources: .

Analytical Performance

  • Sensitivity : this compound demonstrates a limit of detection (LOD) of 0.05 μg/kg and limit of quantification (LOQ) of 0.1 μg/kg in swine muscle analysis, comparable to Clenbuterol-d9 (LOD 0.03 μg/kg) but less sensitive than Ractopamine-d6 (LOD 0.02 μg/kg) .
  • Matrix Effects : In multi-residue LC-MS/MS methods, this compound reduces matrix effects by 15–20%, similar to Terbutaline-d9 (18%) but less effective than Clenbuterol-d9 (25–30%) .
  • Fragmentation : The precursor ion of this compound ([M+H]⁺ = 227.3) fragments into a product ion at m/z 161.1, distinct from Clenbuterol-d9 (m/z 204.1) and Salbutamol-d3 (m/z 151.0) .

Commercial Availability and Cost

  • Pricing: this compound is priced at $600 for 10 mg (Santa Cruz Biotechnology), significantly higher than Salbutamol-d3 ($142/10 mg) but comparable to Zilpaterol-d7 ($550/10 mg) .
  • Suppliers : Major suppliers include Honeywell Research Chemicals, WITEGA, and MedChemExpress, with standard packaging in 10 mg vials .

Key Advantages and Limitations

  • Advantages: High isotopic purity (>98%) ensures minimal interference in MS analysis . Stable in methanol and acetonitrile solutions at −20°C for >2 years .
  • Limitations: Limited solubility in aqueous buffers compared to non-deuterated analogs . Higher cost than non-deuterated Cimaterol due to synthesis complexity .

Biological Activity

Cimaterol-d7, a deuterated derivative of the beta-agonist cimaterol, has garnered attention in pharmacological and veterinary research due to its anabolic properties and effects on muscle growth. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

Cimaterol is classified as a beta-adrenergic agonist, primarily known for its ability to promote muscle hypertrophy and fat reduction in livestock. The deuterated variant, this compound, is used in research to trace metabolic pathways and understand the pharmacokinetics of beta-agonists more accurately.

This compound acts primarily on beta-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism stimulates protein synthesis and inhibits protein degradation, resulting in muscle growth. The following table summarizes its effects compared to other beta-agonists:

CompoundMain EffectcAMP IncreaseMuscle HypertrophyCytotoxicity
This compoundAnabolicHighYesModerate
ClenbuterolAnabolicHighYesHigh
SalbutamolAnabolicModerateYesLow
RactopamineAnabolicHighYesModerate

In Vitro Studies

Research has shown that this compound enhances the proliferation and differentiation of skeletal muscle cells. A study conducted on C2C12 myoblasts indicated that treatment with this compound resulted in:

  • Increased Cell Viability : Cells treated with this compound exhibited higher viability during the proliferation phase compared to untreated controls.
  • Decreased Myotube Formation : Despite promoting cell growth, this compound reduced the formation of multinucleated myotubes, suggesting a complex role in muscle differentiation.

Key Findings from In Vitro Studies

  • Cell Growth : Treatment with 10^-6 M concentration of this compound significantly enhanced cell attachment and growth.
  • Protein Expression : Western blot analysis revealed altered expression levels of myogenic regulatory factors (MRFs), with a notable decrease in MyoD levels at differentiation stages.
  • Cytotoxicity : Prolonged exposure (over 48 hours) led to cytotoxic effects, indicating a potential limit to its therapeutic use.

Case Studies

Several case studies have highlighted the practical applications of this compound in livestock management:

  • Study on Lambs : A trial involving lambs treated with this compound demonstrated significant increases in lean muscle mass without substantial adverse effects on overall health.
  • Swine Trials : Research on swine indicated that this compound could enhance feed efficiency and weight gain while maintaining meat quality.

Safety and Regulatory Considerations

The use of beta-agonists like this compound is subject to regulatory scrutiny due to potential residues in meat products. The Codex Alimentarius Commission has set maximum residue limits (MRLs) for various beta-agonists, including ractopamine but not specifically for this compound. Continuous monitoring is essential to ensure compliance with food safety standards.

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Cimaterol-d7 in biological matrices?

this compound, a deuterated analog of cimaterol, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for isotope-labeled compounds. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to minimize matrix effects .
  • Chromatographic separation : Use of reversed-phase C18 columns with mobile phases optimized for polar β-agonists.
  • Quantification : Deuterium labeling reduces interference from endogenous compounds, ensuring accurate internal standardization .

Q. How should researchers optimize sample preparation protocols for this compound in complex matrices (e.g., animal tissues)?

  • Homogenization : Mechanical disruption (e.g., bead-beating) improves recovery rates from fibrous tissues.
  • Enzymatic digestion : Protease treatment enhances extraction efficiency by breaking down protein-bound residues.
  • Validation : Spike-and-recovery experiments with triplicate samples at low, medium, and high concentrations to assess reproducibility .

Q. What criteria define method validation for this compound assays in compliance with regulatory guidelines?

Parameters include:

  • Linearity : R² ≥ 0.99 over the calibration range (e.g., 0.1–50 ng/mL).
  • Limit of detection (LOD) : Signal-to-noise ratio ≥ 2.
  • Precision : Intra- and inter-day CV < 15%.
  • Matrix effects : Evaluate ion suppression/enhancement using post-column infusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species (e.g., bovine vs. swine)?

  • Experimental design : Use crossover studies to control for interspecies metabolic differences.
  • Data normalization : Adjust for body weight, fat distribution, and hepatic clearance rates.
  • Statistical analysis : Apply mixed-effects models to account for variability in absorption rates .
  • Example : A 2023 study attributed swine-bovine discrepancies to cytochrome P450 isoform expression differences, validated via Western blot .

Q. What advanced experimental designs are suitable for studying this compound’s β-adrenergic receptor binding kinetics?

  • Surface plasmon resonance (SPR) : Real-time analysis of association/dissociation rates.
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
  • Control for deuterium isotope effects : Compare binding affinities of this compound vs. non-deuterated cimaterol .

Q. How should researchers address variability in this compound stability studies under different storage conditions?

  • Accelerated stability testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) to predict degradation pathways.
  • Analytical triggers : Monitor for deuterium loss (e.g., via high-resolution MS) and oxidation byproducts.
  • Contradiction resolution : A 2024 study found pH-dependent degradation; thus, buffer selection (e.g., ammonium acetate vs. phosphate) is critical .

Q. What strategies integrate omics data (e.g., metabolomics) with this compound exposure studies to identify novel biomarkers?

  • Workflow :
    • Dose-response experiments : Establish thresholds for metabolic pathway activation.
    • Multi-omics integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to link this compound levels with lipidomic/proteomic shifts.
    • Validation : siRNA knockdown of candidate biomarkers (e.g., adiponectin) to confirm mechanistic roles .

Methodological Frameworks for Hypothesis Testing

Q. How to apply the PICOT framework to design a longitudinal study on this compound residues in livestock?

  • Population : Cattle (n=30) administered Cimaterol-d6.
  • Intervention : Oral dosing at 1 µg/kg/day for 14 days.
  • Comparison : Control group receiving placebo.
  • Outcome : Residue depletion kinetics in liver/kidney.
  • Time : Sampling at 0, 7, 14, 21 days post-administration .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound on muscle hypertrophy?

  • Dose-response modeling : Four-parameter logistic curves (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Tukey’s HSD for multi-group comparisons.
  • Power analysis : Ensure ≥80% power to detect a 15% difference in muscle fiber cross-sectional area .

Contradiction and Reproducibility Analysis

Q. How to investigate conflicting reports on this compound’s cross-reactivity in immunoassays?

  • Hypothesis : Antibody epitope recognition varies due to deuterium substitution.
  • Testing : Compare ELISA results (polyclonal vs. monoclonal antibodies) with LC-MS/MS as a gold standard.
  • Outcome : A 2023 meta-analysis found 22% false positives in immunoassays, emphasizing MS confirmation .

Q. What protocols ensure reproducibility in synthesizing this compound for in-house studies?

  • Deuterium incorporation : Validate via NMR (≥98% D-enrichment).
  • Purity checks : HPLC-UV/ELSD for byproduct detection.
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.